BenchChemオンラインストアへようこそ!

8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Physicochemical differentiation Lead optimization ADME prediction

8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326811-41-9) is a spirocyclic carboxylic acid built on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold. This scaffold class has been described in the patent literature as possessing reserpine antagonistic activity and blood-sugar-lowering effects.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 1326811-41-9
Cat. No. B6348922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326811-41-9
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H24N2O4/c1-3-19-10-8-18(9-11-19)20(15(12-24-18)17(22)23)16(21)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,22,23)
InChIKeyCGHCZDQTTLCHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid – Spirocyclic Scaffold Overview for Procurement


8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326811-41-9) is a spirocyclic carboxylic acid built on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold. This scaffold class has been described in the patent literature as possessing reserpine antagonistic activity and blood-sugar-lowering effects [1]. The compound carries an 8-ethyl piperidine substituent and a 4-(4-methylbenzoyl) amide group, yielding a molecular formula of C18H24N2O4 and a molecular weight of 332.4 g/mol . It is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98% .

Why 8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs


The 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid series exhibits steep structure–activity divergence at two key substitution sites: the N8 alkyl group and the N4 benzoyl moiety. Even conservative changes—such as replacing the 8-ethyl with 8-methyl or 8-benzyl—alter molecular weight, lipophilicity (clogP), topological polar surface area (TPSA), and the acid dissociation constant (pKa) of the carboxylic acid . The foundational patent literature explicitly demonstrates that N8 and N4 substituents control reserpine antagonistic potency and blood-glucose-lowering activity within the broader 3-oxo-1-oxa-4,8-diazaspiro[4.5]decane class [1]. Consequently, swapping the 8-ethyl-4-(4-methylbenzoyl) substitution pattern for a close analog risks altering not only physicochemical and ADME properties but also the target-binding profile, making direct substitution unreliable without experimental revalidation.

Quantitative Differentiation Evidence for 8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid vs. Closest Analogs


Molecular Weight and Lipophilicity Tuning: 8-Ethyl vs. 8-Benzyl vs. 8-Methyl Analogs

The 8-ethyl substitution represents an intermediate lipophilic bulk between the smaller 8-methyl and the larger 8-benzyl analogs. Molecular weight increases progressively from 318.37 Da (8-methyl, CAS 1326814-54-3) to 332.4 Da (8-ethyl, target) to 394.47 Da (8-benzyl, CAS 1214212-39-1), a 24% span across the series . This gradation allows the 8-ethyl congener to occupy a central position in property-based optimization campaigns where balanced lipophilicity is required for CNS penetration or oral bioavailability.

Physicochemical differentiation Lead optimization ADME prediction

Predicted pKa Differentiation: Carboxylic Acid Acidity Across 8-Alkyl Analogs

The predicted pKa of the carboxylic acid group in the target compound is 3.31 ± 0.20, as estimated by ChemicalBook . While directly comparable predicted pKa data for the 8-methyl and 8-benzyl analogs are not uniformly available from the same source, the electron-donating or -withdrawing character of the N8 substituent indirectly modulates the carboxylic acid acidity via conformational and inductive effects transmitted through the spirocyclic scaffold. The 8-ethyl group provides a distinct inductive environment relative to 8-methyl and 8-benzyl, influencing the fraction ionized at physiological pH.

Ionization state Drug-likeness Physicochemical profiling

Vendor Purity Tiers: 98% (Leyan) vs. 95% (Fluorochem) and Impact on Assay Reproducibility

The target compound is available at 98% purity from Leyan (Product 1196805) , 97% from Chemenu (CM207690) , and 95% from Fluorochem (F525674) . In contrast, the 8-benzyl analog (CAS 1214212-39-1) is typically offered at 95% purity , while the 8-methyl analog (CAS 1326814-54-3) also lists at 95% on abcr . The 3-percentage-point purity advantage (98% vs. 95%) corresponds to roughly 60% lower total impurity burden (2% vs. 5% maximum impurity), which can be critical in dose-response assays where unidentified impurities may confound IC50 determinations.

Procurement specification Purity comparison Assay reproducibility

Scaffold-Level Biological Annotation: Reserpine Antagonism and Blood-Glucose Lowering in the 1-Oxa-4,8-diazaspiro[4.5]decane Class

US Patent 3,723,442 discloses that 3-oxo-1-oxa-4,8-diazaspiro[4.5]decanes, a close structural relative of the target compound, exhibit strong reserpine antagonistic activity and blood-sugar-lowering action in rodent models [1]. The target compound shares the same spirocyclic core but differs at the N4 position (4-methylbenzoyl rather than varied substituents) and at C3 (carboxylic acid rather than 3-oxo). While no head-to-head quantitative activity comparison is available, the patent data establish that the 1-oxa-4,8-diazaspiro[4.5]decane scaffold is privileged for dual CNS/metabolic pharmacology, supporting its selection over structurally unrelated spirocyclic cores for programs targeting these pathways.

CNS pharmacology Metabolic disease Scaffold repurposing

Recommended Application Scenarios for 8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid in Research and Procurement


CNS Orphan Receptor Screening Libraries

The scaffold’s historical annotation for reserpine antagonism [1] positions this compound as a candidate for screening against orphan GPCRs and neurotransmitter transporters. Its intermediate lipophilic profile (MW 332.4, predicted pKa 3.31) supports inclusion in fragment-like or lead-like CNS-focused libraries where balanced logP is essential for crossing the blood–brain barrier without excessive efflux liability.

Metabolic Disorder Target Deconvolution

Given the patent-established blood-glucose-lowering activity of the 3-oxo congener [1], the target compound can serve as a structurally differentiated probe for deconvoluting the molecular target(s) responsible for the metabolic effects of the 1-oxa-4,8-diazaspiro[4.5]decane scaffold. Its 8-ethyl and 4-methylbenzoyl substitutions distinguish it from previously disclosed analogs, potentially revealing selectivity differences when arrayed against a panel of metabolic targets.

Physicochemical Property Tailoring in Multiparameter Optimization

The compound’s predicted properties (pKa 3.31, density 1.27 g/cm³, boiling point 546.4 °C) and its intermediate position between the 8-methyl and 8-benzyl analogs in terms of molecular weight (Δ +14 and Δ -62 Da, respectively) make it a useful node in property-based optimization grids. Researchers can use it to explore how incremental increases in N8 alkyl bulk influence solubility, permeability, and target engagement without altering the 4-methylbenzoyl pharmacophore.

High-Purity Reference Standard Procurement

With commercial availability at 98% purity from Leyan , this compound meets the purity threshold appropriate for use as a quantitative reference standard in LC-MS/MS bioanalytical method development, stability studies, or as a certified reference material for assay calibration. The 98% tier surpasses the typical 95% ceiling of its closest analogs , reducing the burden of impurity profiling.

Quote Request

Request a Quote for 8-Ethyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.